![molecular formula C7H8Cl2N2 B12292111 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B12292111.png)
3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 3-cloro-6,7-dihidro-5H-pirrolo[3,4-b]piridina es un compuesto heterocíclico con la fórmula molecular C7H8Cl2N2 y un peso molecular de 191,06 g/mol . Este compuesto es conocido por su estructura única, que incluye un núcleo de pirrolo[3,4-b]piridina sustituido con un átomo de cloro. Se utiliza a menudo en diversas aplicaciones de investigación química y farmacéutica debido a su reactividad y posibles actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 3-cloro-6,7-dihidro-5H-pirrolo[3,4-b]piridina normalmente implica la ciclización de precursores adecuados. Un método común incluye la reacción de pirrol con acil (bromo)acetilenos para formar 2-(aciletinil)pirroles, seguida de la adición de propargil amina y la posterior ciclización intramolecular . Este proceso suele estar catalizado por bases como el carbonato de cesio en dimetilsulfóxido (DMSO).
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento uniformes. Las condiciones de reacción se controlan cuidadosamente para maximizar la eficiencia y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 3-cloro-6,7-dihidro-5H-pirrolo[3,4-b]piridina experimenta varios tipos de reacciones químicas, entre ellas:
Oxidación: Este compuesto se puede oxidar para formar cetonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertirlo en análogos más saturados.
Sustitución: El átomo de cloro se puede sustituir por otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas o los tioles pueden reemplazar el átomo de cloro en presencia de catalizadores adecuados.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas, mientras que las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
El clorhidrato de 3-cloro-6,7-dihidro-5H-pirrolo[3,4-b]piridina se utiliza en varios campos de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Medicina: Se están llevando a cabo investigaciones para explorar su uso en el desarrollo de nuevos agentes terapéuticos.
Industria: Se utiliza en la producción de diversos productos químicos finos y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 3-cloro-6,7-dihidro-5H-pirrolo[3,4-b]piridina implica su interacción con dianas moleculares específicas. Puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y de la naturaleza de la interacción del compuesto con las moléculas biológicas .
Comparación Con Compuestos Similares
Compuestos similares
- 3-cloro-6,7-dihidro-5H-pirrolo[3,4-b]piridin-5-ona
- 6,7-dihidro-5H-ciclopentano[b]piridin-5-ona
- Derivados de 6,7-dihidro-5H-pirrolo[1,2-b][1,2,4]triazol
Singularidad
El clorhidrato de 3-cloro-6,7-dihidro-5H-pirrolo[3,4-b]piridina es único debido a su patrón de sustitución específico y la presencia de un átomo de cloro, lo que confiere una reactividad y unas posibles actividades biológicas distintas.
Propiedades
Fórmula molecular |
C7H8Cl2N2 |
|---|---|
Peso molecular |
191.05 g/mol |
Nombre IUPAC |
3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride |
InChI |
InChI=1S/C7H7ClN2.ClH/c8-6-1-5-2-9-4-7(5)10-3-6;/h1,3,9H,2,4H2;1H |
Clave InChI |
BSIQSNGGAGXAQG-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CN1)N=CC(=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


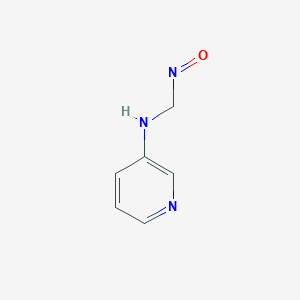
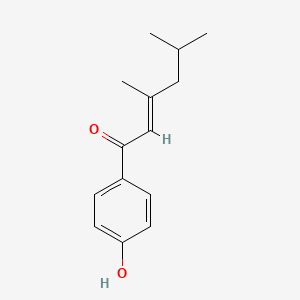
![[(E)-5-[[6-[(2E,4E)-5-(4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B12292037.png)
![17'-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11',17'-diol](/img/structure/B12292045.png)
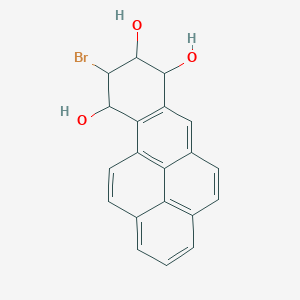
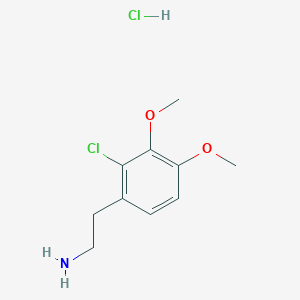
![[3aS-(3aalpha,5abeta,6beta,9aalpha,9bbeta)]-Dodecahydro-3a,6-diMethyl-3,7-dioxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B12292061.png)
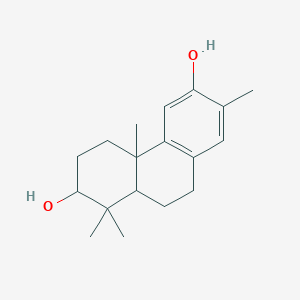

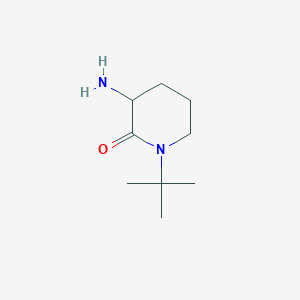
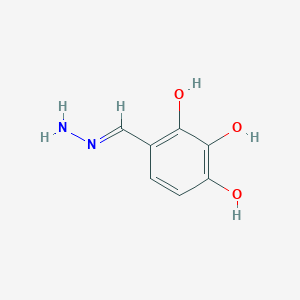
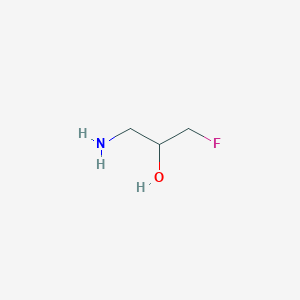
![[4-Hydroxy-2,5-bis(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (3,4,5-trihydroxy-1-oxopentan-2-yl) hydrogen phosphate](/img/structure/B12292093.png)
![tert-butyl N-(3-hydroxypropyl)-N-[2-[(4-methylphenyl)sulfonylamino]propyl]carbamate](/img/structure/B12292105.png)
